molecular formula C21H21N3O2 B7059551 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide

Cat. No.: B7059551
M. Wt: 347.4 g/mol
InChI Key: UIFXVGKCSLFXRE-UHFFFAOYSA-N
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Description

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel . The final step involves coupling the indole and piperidine intermediates with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzylamine.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can form hydrogen bonds with various proteins, inhibiting their activity . This compound may also interact with cell signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide is unique due to its combination of an indole moiety, a piperidine ring, and a benzamide group, which together confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

4-[2-(1H-indol-2-yl)piperidine-1-carbonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-20(25)14-8-10-15(11-9-14)21(26)24-12-4-3-7-19(24)18-13-16-5-1-2-6-17(16)23-18/h1-2,5-6,8-11,13,19,23H,3-4,7,12H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFXVGKCSLFXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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